



An In-depth Technical Guide to O6BTG-Octylglucoside: A Potent MGMT Inhibitor

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Compound of Interest		
Compound Name:	O6BTG-octylglucoside	
Cat. No.:	B1588804	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of **O6BTG-octylglucoside**, a potent inhibitor of O⁶-methylguanine-DNA methyltransferase (MGMT). This document is intended for researchers, scientists, and professionals involved in drug development and cancer research.

Chemical Structure and Properties

O6BTG-octylglucoside is a synthetic molecule designed to inhibit the DNA repair protein MGMT. Its structure incorporates an octylglucoside moiety, which likely enhances cellular uptake, and a quanine analogue that directly interacts with the active site of the MGMT protein.

Chemical Structure:

The chemical structure of **O6BTG-octylglucoside** can be represented by the following SMILES notation: [H][C@]1(CO)O--INVALID-LINK-- (OCCCCCCCn2cnc3c(OCc4cc(Br)cs4)nc(N)nc23)--INVALID-LINK--(O)--INVALID-LINK--(O) [C@]1([H])O[1]

A 2D representation of this structure is provided below.

Physicochemical Properties



Quantitative data for **O6BTG-octylglucoside** is summarized in the table below. It is important to note that while basic identifiers and biological activity metrics are available, a comprehensive public dataset of its physicochemical properties is limited.

Property	Value	Reference
Molecular Formula	C24H34BrN5O7S	[1]
Molecular Weight	616.53 g/mol	[2]
CAS Number	382607-78-5	[1][3]
Appearance	White to off-white solid	[2]
Solubility	Soluble in DMSO (100 mg/mL)	[4]
IC50 (in vitro, cell extracts)	32 nM	[1][5]
IC₅₀ (HeLa S3 cells)	10 nM	[1][5]

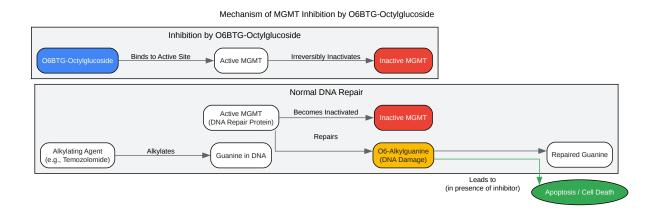
Mechanism of Action: Inhibition of MGMT-Mediated DNA Repair

O6BTG-octylglucoside exerts its effect by inhibiting O⁶-methylguanine-DNA methyltransferase (MGMT), a crucial DNA repair protein. MGMT protects cells from the mutagenic effects of alkylating agents, which are a class of chemotherapy drugs.

The MGMT protein repairs DNA by transferring an alkyl group from the O⁶ position of guanine to a cysteine residue within its own active site. This is a "suicide" mechanism, as the protein is irreversibly inactivated in the process. By repairing this DNA damage, MGMT can contribute to tumor resistance to alkylating chemotherapies.

O6BTG-octylglucoside acts as a pseudosubstrate for MGMT. The guanine-like portion of the molecule enters the active site of the MGMT protein, which then attempts to "repair" it. This results in the irreversible inactivation of the MGMT protein, leaving it unable to repair actual DNA damage. By depleting the cell of active MGMT, **O6BTG-octylglucoside** can sensitize cancer cells to the cytotoxic effects of alkylating agents.





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Mechanism of MGMT Inhibition by O6BTG-Octylglucoside

Experimental Protocols

A detailed, step-by-step synthesis protocol for **O6BTG-octylglucoside** is not readily available in the public domain. However, the seminal work by Jost Reinhard and colleagues describes the evaluation of its inhibitory activity. Below is a generalized protocol for determining the in vitro IC₅₀ of an MGMT inhibitor like **O6BTG-octylglucoside**, based on the available information[5].

In Vitro MGMT Inhibition Assay (IC50 Determination)

Objective: To determine the concentration of **O6BTG-octylglucoside** required to inhibit 50% of MGMT activity in cell extracts.

Materials:

HeLa S3 cell extract (as a source of MGMT)



- HeLa MR cell extract (MGMT-deficient, as a negative control)
- 3H-methylnitrosourea-labeled DNA (as the MGMT substrate)
- O6BTG-octylglucoside stock solution (in DMSO)
- Incubation Buffer: 700 mM HEPES-KOH (pH 7.8), 10 mM dithiothreitol, 50 mM EDTA
- Scintillation fluid and vials
- Scintillation counter

Procedure:

- Preparation of Reactions:
 - In microcentrifuge tubes, prepare a series of dilutions of O6BTG-octylglucoside in the incubation buffer.
 - For each concentration, add 100 μg of HeLa S3 cell extract protein.
 - Include a positive control (HeLa S3 extract with no inhibitor) and a negative control (HeLa MR extract).
- Incubation:
 - Add the ³H-methylnitrosourea-labeled DNA to each tube to initiate the reaction.
 - Incubate the reactions for 90 minutes.
- Measurement of Radioactivity:
 - Following incubation, precipitate the protein from the reaction mixture.
 - Wash the protein pellet to remove unbound radioactive substrate.
 - Resuspend the protein pellet and transfer to a scintillation vial with scintillation fluid.







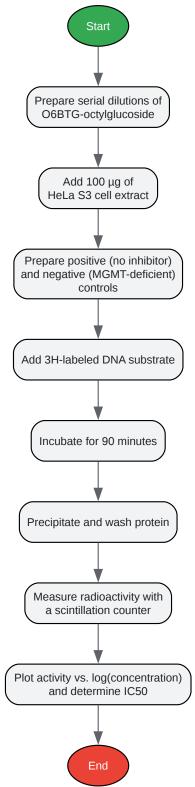
 Measure the radioactivity (in counts per minute or disintegrations per minute) using a scintillation counter. The amount of radioactivity is proportional to the amount of MGMT activity.

• Data Analysis:

- Express the data as femtomoles of radioactivity transferred from the labeled DNA to the protein per milligram of protein.
- Plot the MGMT activity against the logarithm of the **O6BTG-octylglucoside** concentration.
- Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.



Workflow for In Vitro IC50 Determination of O6BTG-Octylglucoside



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Workflow for In Vitro IC50 Determination



Conclusion

O6BTG-octylglucoside is a potent, cell-permeable inhibitor of the DNA repair protein MGMT. Its mechanism of action makes it a promising candidate for further investigation as a chemosensitizing agent in combination with alkylating agent-based cancer therapies. The provided information on its chemical properties, mechanism of action, and a general experimental protocol for activity assessment serves as a valuable resource for researchers in the field of oncology and drug development. Further studies to fully characterize its physicochemical properties and to establish a detailed synthesis protocol would be beneficial for its broader application in research.

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